

# Seviteronel dose reduction strategies 450mg 600mg 750mg

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## Compound Focus: Seviteronel

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## Seviteronel Dosing and Reduction Strategies

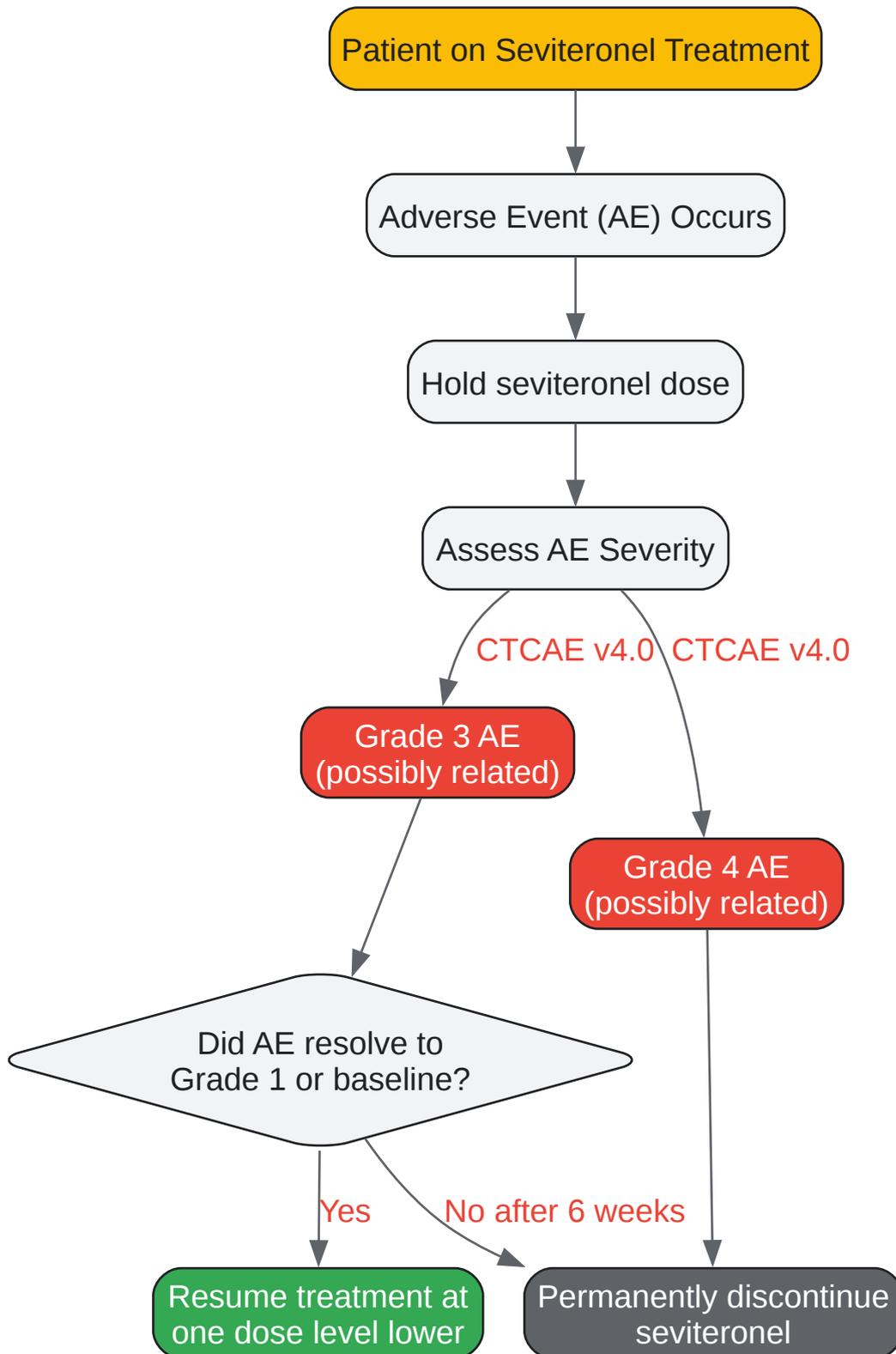
The table below summarizes the recommended Phase 2 doses and reduction strategies for **seviteronel** based on clinical trials:

Patient Population	Recommended Phase 2 Dose (RP2D)	Dose Reduction Strategy	Primary Reason for Reduction	Supporting Clinical Context
Women (Breast Cancer)	450 mg once daily [1] [2]	De-escalation from 750 mg/600 mg after DLTs [1] [2]	CNS toxicities (delirium, mental status changes) [1] [2]	RP2D established in a Phase 1 study (NCT02580448); 450 mg was well-tolerated [2].
Men (Prostate Cancer)	600 mg once daily [3] [4]	Protocol amendment from 750 mg to 600 mg QD due to toxicity [5]	High rate of discontinuation due to toxicity (e.g., concentration impairment, fatigue) [5]	600 mg QD was generally well-tolerated in a Phase 1 study of men with CRPC [4].

Patient Population	Recommended Phase 2 Dose (RP2D)	Dose Reduction Strategy	Primary Reason for Reduction	Supporting Clinical Context
<b>Men (Prostate Cancer)</b>	<i>Initial:</i> 450 mg twice daily (with titration)	Protocol amendment to switch from BID to QD dosing [5]	Poor tolerability and frequent dose reductions with BID regimen [5]	An earlier study used a BID regimen with titration, but this was abandoned for a flat QD dose to improve tolerability [5].

## Dose Reduction Decision Pathway

The workflow below outlines the steps for managing **seviteronel** treatment and dose adjustments based on clinical trial protocols.



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## Frequently Asked Questions (FAQs)

**What were the most common adverse events (AEs) leading to dose adjustments?** The toxicity profile differed somewhat between men and women. In men, the most common AEs included **fatigue, dizziness, blurred vision, and dysgeusia (taste disturbance)** [4]. In a specific study of men with mCRPC post-enzalutamide, frequent AEs also included **concentration impairment, tremor, and nausea**, which led to a high discontinuation rate [5]. In women, the most common AEs were **tremor, nausea, vomiting, and fatigue**, with more severe **CNS toxicities** like delirium and confusional state acting as DLTs at higher doses [1] [2].

**Why is the recommended dose different for men and women?** A population pharmacokinetic analysis found that both **sex and body weight** were significant covariates on **seviteronel** clearance [6]. This means that, for a given dose, the drug exposure level in the body differs between men and women. To achieve a similar therapeutic window and ensure tolerability, a lower RP2D of 450 mg QD was established for women, while 600 mg QD was recommended for men [6] [2] [4].

**Was seviteronel administered with steroids?** Unlike some other CYP17 inhibitors (e.g., abiraterone), the early-phase clinical trials for **seviteronel** in the provided sources aimed to administer it **without routine oral steroids** [5]. However, later studies and the RP2D for future trials incorporated co-administration with **low-dose dexamethasone (0.5 mg QD)** [5] [6]. This was likely to help manage certain hormonal side effects or improve the therapeutic index.

**What was the clinical activity at the reduced doses?**

- In **women with breast cancer** at the 450 mg QD dose, 4 out of 7 subjects achieved clinical benefit (stable disease or better) at 16 or 24 weeks, though no objective tumor responses were reported [2].
- In **men with prostate cancer**, the 600 mg QD dose showed preliminary activity, but a subsequent Phase 2 trial in enzalutamide-resistant mCRPC was terminated early due to significant toxicity and limited clinical efficacy (only 1 of 17 patients had a PSA decline >50%) [5].

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